N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Description
N-[(4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a heterocyclic compound featuring a pyridin-2-amine scaffold linked to a methyl group substituted with a 4-methoxyphenyl ring and a 2-methylindole moiety. This structural framework confers unique electronic and steric properties, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-21(18-7-3-4-8-19(18)24-15)22(25-20-9-5-6-14-23-20)16-10-12-17(26-2)13-11-16/h3-14,22,24H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGOSNBBDUIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene, under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or pyridine rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Anticancer Activity
N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has demonstrated significant potential in cancer research. Studies have shown that this compound can inhibit cell growth and induce apoptosis in various cancer cell lines. The indole moiety is particularly noted for its role in enhancing cytotoxicity against tumors.
Case Study:
A study evaluated the compound's effects on human cancer cell lines, revealing a dose-dependent inhibition of proliferation and induction of programmed cell death. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it has been studied for its effects on protein kinases, which are crucial in cell signaling pathways related to cancer.
Table: Enzyme Inhibition Activity
These findings suggest that this compound could be a valuable tool in developing new therapeutic strategies targeting these enzymes.
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of similar structures can effectively combat bacteria such as Escherichia coli and Staphylococcus aureus.
Case Study:
In vitro assays have shown that related compounds possess minimum inhibitory concentrations (MIC) around 256 µg/mL, indicating potential use in treating infections caused by resistant strains .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of this compound. It has been investigated for its ability to modulate neurotransmitter systems, which could have implications for treating neurodegenerative diseases.
Table: Neuroprotective Activity
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole and pyridine moieties are known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), influencing cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
*Calculated using PubChem’s molecular weight calculator.
Modifications to the Indole Core
- 2-Methyl-1H-Indole vs.
Indole vs. Oxadiazole Heterocycles :
Replacing indole with 1,3,4-oxadiazole (e.g., 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine) introduces a more rigid, electron-deficient ring, which may enhance metabolic stability but reduce π-stacking interactions .
Pyridine Scaffold Modifications
- Pyridin-2-amine vs.
Biological Activity
N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, also known as CID 3631309, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a pyridine core substituted with a methoxyphenyl and an indolyl moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer therapy. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Prostate Cancer
- Breast Cancer (MDA-MB-231)
In vitro assays indicated that these compounds could inhibit cell growth and induce apoptosis in cancer cells. Specifically, the indole moiety is often associated with anticancer properties due to its ability to interact with multiple cellular targets and pathways involved in tumor progression .
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : It could activate apoptotic pathways, leading to programmed cell death.
- Inhibition of Angiogenesis : By interfering with the formation of new blood vessels, it may starve tumors of necessary nutrients.
In Vitro Studies
A study evaluating the biological activity of similar compounds noted that many exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer types .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
